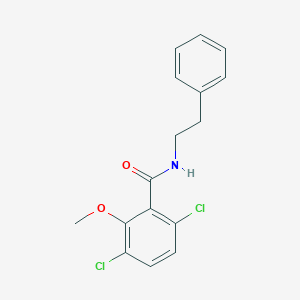

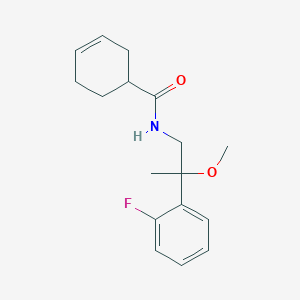

3,6-dichloro-2-methoxy-N-phenethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-2-methoxy-N-phenethylbenzamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding the molecular structure through acylation reactions, characterized by NMR and X-ray diffraction. Studies illustrate the influence of intermolecular interactions, like dimerization and crystal packing, on molecular geometry, emphasizing the minor yet significant impact on bond lengths and angles, particularly dihedral angles and the rotational conformation of aromatic rings. This foundational knowledge assists in comprehending the molecular behavior and potential applications of structurally related compounds, including 3,6-dichloro-2-methoxy-N-phenethylbenzamide (Karabulut et al., 2014).

Antimicrobial Activity

Studies have shown that methoxybenzamide derivatives, including those structurally related to this compound, possess potent antimicrobial properties. Specifically, modifications to the methoxybenzamide structure have led to the identification of compounds with improved pharmaceutical attributes and significant activity against bacterial cell division proteins like FtsZ. These findings point to the potential of this compound derivatives as candidates for developing new antibacterial agents with enhanced efficacy and drug-like properties (Haydon et al., 2010).

Environmental and Agricultural Applications

Research into chloroacetamide herbicides and their metabolites, which share structural similarities with this compound, highlights their significant environmental and agricultural applications. These compounds' metabolism in liver microsomes of different species has been extensively studied to understand their biotransformation and potential risks. Such studies are crucial for evaluating environmental safety and developing strategies to mitigate adverse effects on ecosystems and human health (Coleman et al., 2000).

Anticancer Research

The exploration of methoxybenzamide derivatives for anticancer applications has revealed that specific modifications can significantly impact their biological activity. Compounds like 3-methoxybenzamide have been found to inhibit critical enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) synthetase. This enzyme plays a vital role in DNA repair processes, and its inhibition can lead to the potentiation of chemotherapy and radiation therapy effects, offering a promising avenue for cancer treatment strategies (Purnell & Whish, 1980).

Properties

IUPAC Name |

3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-21-15-13(18)8-7-12(17)14(15)16(20)19-10-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSCVMVTJZVZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NCCC2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

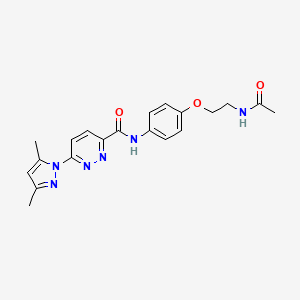

![8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2921029.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2921031.png)

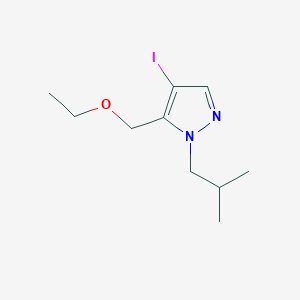

![Imino-methyl-(8-oxa-1-azaspiro[4.5]decan-3-yl)-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2921036.png)

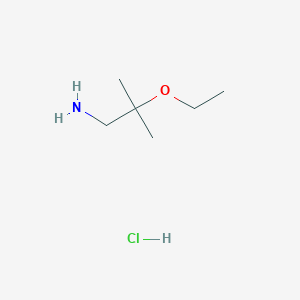

![tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2921037.png)

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2921048.png)

![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)